molecular formula C17H10Br2N2O3S B10961416 (5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10961416
M. Wt: 482.1 g/mol
InChI Key: NBDIIFVLZKIOAR-UUASQNMZSA-N
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Description

5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of brominated benzodioxole and bromophenyl groups, linked through a thiazolanone core. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole.

    Aldehyde Formation: The brominated benzodioxole is then converted to 6-bromo-1,3-benzodioxole-5-carboxaldehyde.

    Thiazolanone Core Formation: The aldehyde is reacted with thiosemicarbazide to form the thiazolanone core.

    Final Coupling: The thiazolanone intermediate is then coupled with 4-bromobenzaldehyde under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the brominated groups.

    Substitution: The bromine atoms can be substituted with other groups to create derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: This compound has a similar structure but with a fluorine atom instead of a bromine atom on the phenyl group.

    6-BROMO-1,3-BENZODIOXOL-5-CARBOXALDEHYDE: A precursor in the synthesis of the target compound, sharing the benzodioxole core.

Uniqueness

The uniqueness of 5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its dual brominated aromatic rings and the thiazolanone core, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H10Br2N2O3S

Molecular Weight

482.1 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10Br2N2O3S/c18-10-1-3-11(4-2-10)20-17-21-16(22)15(25-17)6-9-5-13-14(7-12(9)19)24-8-23-13/h1-7H,8H2,(H,20,21,22)/b15-6-

InChI Key

NBDIIFVLZKIOAR-UUASQNMZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Br)S3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3)Br

Origin of Product

United States

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